molecular formula C9H6BrF3 B14783105 4-Bromo-1,1,7-trifluoro-2,3-dihydro-1H-indene

4-Bromo-1,1,7-trifluoro-2,3-dihydro-1H-indene

Cat. No.: B14783105
M. Wt: 251.04 g/mol
InChI Key: JWPMFKUPEVQPKY-UHFFFAOYSA-N
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Description

4-Bromo-1,1,7-trifluoro-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C9H6BrF3 and a molecular weight of 251.04 g/mol . This compound is characterized by the presence of bromine and trifluoromethyl groups attached to an indene backbone, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,1,7-trifluoro-2,3-dihydro-1H-indene typically involves the bromination and trifluoromethylation of an indene precursor. One common method includes the reaction of indene with bromine and trifluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and a suitable solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,1,7-trifluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, often in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-1,1,7-trifluoro-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1,1,7-trifluoro-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. These functional groups can influence the compound’s electronic properties, making it a versatile intermediate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1,1,7-trifluoro-2,3-dihydro-1H-indene is unique due to its specific combination of bromine and trifluoromethyl groups on an indene backbone. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic applications .

Properties

Molecular Formula

C9H6BrF3

Molecular Weight

251.04 g/mol

IUPAC Name

7-bromo-3,3,4-trifluoro-1,2-dihydroindene

InChI

InChI=1S/C9H6BrF3/c10-6-1-2-7(11)8-5(6)3-4-9(8,12)13/h1-2H,3-4H2

InChI Key

JWPMFKUPEVQPKY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C=CC(=C21)Br)F)(F)F

Origin of Product

United States

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